molecular formula C12H21N5O6S B12597417 Glycylglycyl-L-alanyl-L-cysteinylglycine CAS No. 651031-98-0

Glycylglycyl-L-alanyl-L-cysteinylglycine

Cat. No.: B12597417
CAS No.: 651031-98-0
M. Wt: 363.39 g/mol
InChI Key: REPVGRCJDFHKSN-BQBZGAKWSA-N
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Description

Glycylglycyl-L-alanyl-L-cysteinylglycine is a peptide compound composed of five amino acids: glycine, glycine, L-alanine, L-cysteine, and glycine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycylglycyl-L-alanyl-L-cysteinylglycine typically involves the stepwise coupling of amino acids using peptide synthesis techniques. One common method is the solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process involves the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial processes often employ automated peptide synthesizers to streamline production and ensure consistency.

Chemical Reactions Analysis

Types of Reactions

Glycylglycyl-L-alanyl-L-cysteinylglycine can undergo various chemical reactions, including:

    Oxidation: The thiol group in the cysteine residue can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to thiol groups.

    Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: Carbodiimides such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used for coupling reactions.

Major Products Formed

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Formation of peptide derivatives with modified functional groups.

Scientific Research Applications

Glycylglycyl-L-alanyl-L-cysteinylglycine has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein structure and function, particularly in disulfide bond formation.

    Medicine: Potential therapeutic applications due to its antioxidant properties and ability to form disulfide bonds.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of Glycylglycyl-L-alanyl-L-cysteinylglycine involves its ability to form disulfide bonds through the oxidation of the cysteine residue. This property is crucial for its role in stabilizing protein structures and modulating redox reactions. The compound can interact with various molecular targets, including enzymes and receptors, through its peptide backbone and functional groups.

Comparison with Similar Compounds

Similar Compounds

    Glycylglycyl-L-alanine: A simpler peptide with similar backbone structure but lacking the cysteine residue.

    L-alanyl-L-cysteinylglycine: Contains the same amino acids but in a different sequence.

    Glycyl-L-alanyl-L-cysteinylglycine: Similar structure but with a different arrangement of glycine residues.

Uniqueness

Glycylglycyl-L-alanyl-L-cysteinylglycine is unique due to the presence of both glycine and cysteine residues, which confer specific chemical reactivity and biological functions. The cysteine residue allows for the formation of disulfide bonds, making this compound particularly valuable in studies related to protein folding and stability.

Properties

CAS No.

651031-98-0

Molecular Formula

C12H21N5O6S

Molecular Weight

363.39 g/mol

IUPAC Name

2-[[(2R)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]acetic acid

InChI

InChI=1S/C12H21N5O6S/c1-6(16-9(19)3-14-8(18)2-13)11(22)17-7(5-24)12(23)15-4-10(20)21/h6-7,24H,2-5,13H2,1H3,(H,14,18)(H,15,23)(H,16,19)(H,17,22)(H,20,21)/t6-,7-/m0/s1

InChI Key

REPVGRCJDFHKSN-BQBZGAKWSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CS)C(=O)NCC(=O)O)NC(=O)CNC(=O)CN

Canonical SMILES

CC(C(=O)NC(CS)C(=O)NCC(=O)O)NC(=O)CNC(=O)CN

Origin of Product

United States

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